Cas no 89978-29-0 (2-QUINOXALINAMINE, 3,7-DICHLORO-)

2-QUINOXALINAMINE, 3,7-DICHLORO-, is a heterocyclic organic compound featuring a quinoxaline core substituted with chlorine atoms at the 3 and 7 positions and an amine group at the 2 position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitution enhances its electrophilic character, facilitating further functionalization, while the amine group provides a versatile handle for derivatization. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly useful in the development of bioactive molecules, owing to its potential as a building block for antimicrobial or antitumor agents.
2-QUINOXALINAMINE, 3,7-DICHLORO- structure
89978-29-0 structure
商品名:2-QUINOXALINAMINE, 3,7-DICHLORO-
CAS番号:89978-29-0
MF:C8H5N3Cl2
メガワット:214.051
CID:3277441
PubChem ID:86249720

2-QUINOXALINAMINE, 3,7-DICHLORO- 化学的及び物理的性質

名前と識別子

    • 2-QUINOXALINAMINE, 3,7-DICHLORO-
    • 3,7-dichloroquinoxalin-2-amine
    • HTIXVKPMYWMNNE-UHFFFAOYSA-N
    • 3,7-dichloro-quinoxalin-2-ylamine
    • SCHEMBL1138685
    • PDA97829
    • EN300-381048
    • 3-amino-2,6-dichloroquinoxaline
    • 89978-29-0
    • インチ: InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13)
    • InChIKey: HTIXVKPMYWMNNE-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 212.9860526Da
  • どういたいしつりょう: 212.9860526Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2-QUINOXALINAMINE, 3,7-DICHLORO- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-381048-1.0g
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
1g
$2257.0 2023-05-29
Enamine
EN300-381048-0.5g
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
0.5g
$1760.0 2023-05-29
A2B Chem LLC
AW16121-100mg
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
100mg
$1122.00 2024-04-19
A2B Chem LLC
AW16121-250mg
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
250mg
$1516.00 2024-04-19
1PlusChem
1P01BIL5-50mg
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
50mg
$804.00 2024-04-20
1PlusChem
1P01BIL5-1g
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
1g
$2852.00 2023-12-16
1PlusChem
1P01BIL5-5g
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
5g
$8152.00 2023-12-16
1PlusChem
1P01BIL5-10g
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
10g
$12056.00 2023-12-16
Enamine
EN300-381048-2.5g
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
2.5g
$4424.0 2023-05-29
Enamine
EN300-381048-0.25g
3,7-dichloroquinoxalin-2-amine
89978-29-0 95%
0.25g
$1118.0 2023-05-29

2-QUINOXALINAMINE, 3,7-DICHLORO- 関連文献

2-QUINOXALINAMINE, 3,7-DICHLORO-に関する追加情報

Introduction to 2-QUINOXALINAMINE, 3,7-DICHLORO- (CAS No. 89978-29-0)

2-Quinoxalinamine, 3,7-dichloro- (CAS No. 89978-29-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoxaline class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The presence of dichloro substituents at the 3 and 7 positions imparts unique chemical and biological properties to this molecule, making it a subject of extensive study in recent years.

The chemical structure of 3,7-dichloro-2-quinoxalinamine consists of a quinoxaline ring system with two chlorine atoms attached at the 3 and 7 positions, and an amine group at the 2 position. The quinoxaline ring is a six-membered heterocyclic aromatic compound with two nitrogen atoms, which contributes to its stability and reactivity. The dichloro substitution enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

In recent studies, 3,7-dichloro-2-quinoxalinamine has shown promising activity as an inhibitor of various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory effects on protein kinases, which are key regulators of cellular signaling pathways involved in cancer progression. The selective inhibition of these kinases by 3,7-dichloro-2-quinoxalinamine suggests its potential as a lead compound for the development of novel anticancer drugs.

Beyond its anticancer properties, 3,7-dichloro-2-quinoxalinamine has also been investigated for its antimicrobial activity. A study published in the European Journal of Medicinal Chemistry in 2020 reported that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. These findings highlight the broad-spectrum antimicrobial potential of 3,7-dichloro-2-quinoxalinamine, making it a valuable candidate for the development of new antibiotics.

The synthesis of 3,7-dichloro-2-quinoxalinamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate diamine with a dicarbonyl compound followed by chlorination at the desired positions. Recent advancements in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on a larger scale. For example, a green chemistry approach using microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields while minimizing waste generation.

In terms of pharmacokinetics, studies have shown that 3,7-dichloro-2-quinoxalinamine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature facilitates good oral bioavailability and tissue penetration. However, further optimization may be required to enhance its solubility and stability in biological systems. Preclinical studies have demonstrated that this compound is well-tolerated at therapeutic doses with minimal toxicity profiles.

The safety profile of 3,7-dichloro-2-quinoxalinamine has been evaluated through various toxicological assays. In vitro cytotoxicity tests using human cell lines have shown that this compound selectively targets cancer cells while sparing normal cells. In vivo studies in animal models have also confirmed its safety and efficacy in treating various diseases without causing significant adverse effects.

In conclusion, 3,7-dichloro-2-quinoxalinamine (CAS No. 89978-29-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional uses for this compound and optimize its formulation for clinical applications.

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